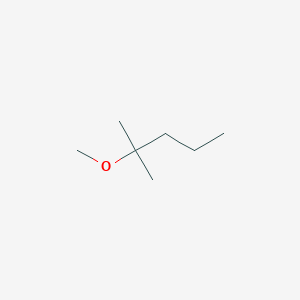

Pentane, 2-methoxy-2-methyl-

Description

Significance of Tertiary Alkyl Methyl Ethers in Contemporary Chemical Research

Tertiary alkyl methyl ethers, including TAME and its better-known counterpart, methyl tert-butyl ether (MTBE), are a class of organic compounds that have garnered considerable attention in industrial and academic research. taylorandfrancis.comrxchemicals.com Their primary application is as octane (B31449) enhancers in gasoline, serving as effective replacements for lead-based additives like tetraethyl lead. taylorandfrancis.comwikipedia.org The addition of these ethers to gasoline not only boosts the octane number, which prevents engine knocking, but also increases the oxygen content of the fuel. wikipedia.orgtaylorandfrancis.com This increased oxygenation leads to a reduction in harmful exhaust emissions, such as carbon monoxide, unburnt hydrocarbons, and volatile organic compounds. helpe.grnih.gov

Beyond their use as fuel additives, tertiary alkyl methyl ethers are also explored as solvents in organic synthesis. wikipedia.org For instance, MTBE is used as a relatively inexpensive solvent with a lower tendency to form explosive peroxides compared to other ethers like diethyl ether. wikipedia.org The study of these ethers is crucial for developing cleaner fuels and more environmentally friendly chemical processes. Research often focuses on optimizing their synthesis, understanding their reaction kinetics, and evaluating their environmental fate and impact. researchgate.netepa.govnih.gov The synthesis of these ethers, such as the acid-catalyzed reaction between an iso-olefin and methanol (B129727), is a key area of investigation. rxchemicals.com

Positioning of Pentane, 2-methoxy-2-methyl- within the Ether Homologue Series

A homologous series is a group of organic compounds that have the same functional group and similar chemical properties, with successive members differing by a -CH2 group. unacademy.com Within the context of fuel ethers, TAME is a member of a homologous series of tertiary alkyl methyl ethers.

TAME (C6H14O) is a higher homologue of MTBE (C5H12O), meaning it has an additional carbon and two additional hydrogen atoms. wikipedia.orgwikipedia.org This difference in molecular structure leads to variations in their physical and chemical properties. For example, TAME has a higher boiling point (86.3 °C) compared to MTBE (55.5 °C). wikipedia.orgwikipedia.org Another related ether is ethyl tert-butyl ether (ETBE), where an ethyl group replaces the methyl group of MTBE. taylorandfrancis.com The study of these homologous series allows researchers to understand how changes in the alkyl chain length and branching affect properties like octane enhancement, volatility, and solubility in water, which are critical for their application in gasoline. epa.gov

The table below compares some physical and chemical properties of TAME with its lower homologue, MTBE.

| Property | Pentane, 2-methoxy-2-methyl- (TAME) | Propane, 2-methoxy-2-methyl- (MTBE) |

| IUPAC Name | 2-Methoxy-2-methylbutane | 2-Methoxy-2-methylpropane |

| CAS Number | 994-05-8 | 1634-04-4 |

| Molecular Formula | C6H14O | C5H12O |

| Molar Mass | 102.177 g·mol−1 | 88.150 g·mol−1 |

| Boiling Point | 86.3 °C | 55.5 °C |

| Melting Point | -80 °C | -108.6 °C |

| Density | 0.76–0.78 g/mL | 0.7404 g/cm3 |

| Solubility in Water | 10.71 g/L at 20 °C | 26 g/L (20 °C) |

| Sources: wikipedia.orgwikipedia.org |

Scope and Research Imperatives for Pentane, 2-methoxy-2-methyl- Studies

Research on TAME is driven by several key imperatives, primarily centered on its production, application, and environmental impact. A significant area of study is the optimization of its synthesis. researchgate.netscialert.net TAME is typically produced through the etherification of isoamylenes (like 2-methyl-1-butene (B49056) and 2-methyl-2-butene) with methanol, often using a solid acid catalyst such as an ion-exchange resin. researchgate.netscialert.net Researchers are continually investigating more efficient and cost-effective catalysts and reaction conditions to improve the yield and selectivity of TAME production. researchgate.netacs.org This includes exploring different reactor configurations, such as reactive distillation, to enhance production rates. scialert.netacs.org

Another critical research area is the environmental fate and behavior of TAME. helpe.grnih.gov Like other fuel oxygenates, TAME can enter the environment through gasoline spills and leaks. epa.gov Understanding its solubility in water, potential for bioaccumulation, and biodegradability is essential for assessing its environmental risk. helpe.grnih.gov Studies have shown that TAME is inherently biodegradable under certain conditions. helpe.gr The atmospheric chemistry of TAME, particularly its reaction with hydroxyl radicals, is also a subject of investigation to determine its persistence in the atmosphere. helpe.grosti.gov

Furthermore, with the phasing out of MTBE in some regions due to concerns about groundwater contamination, TAME is being considered as a viable alternative. acs.orgresearchgate.net This has spurred research into its performance as a gasoline additive, comparing its octane-enhancing properties and effects on emissions with other oxygenates. acs.org

Interdisciplinary Relevance in Chemical Sciences and Engineering

The study of TAME has significant interdisciplinary relevance, bridging chemical sciences and chemical engineering.

In Chemical Sciences:

Organic Synthesis: The synthesis of TAME from isoamylenes and methanol is a classic example of an acid-catalyzed etherification reaction, providing a platform for studying reaction mechanisms and kinetics. researchgate.netscialert.net

Catalysis: The development of novel and more efficient solid acid catalysts for TAME synthesis is a major focus, involving principles of materials science and surface chemistry. acs.org

Environmental Chemistry: Research on the environmental fate of TAME, including its degradation pathways in soil and water and its atmospheric reactions, is crucial for understanding its environmental impact. helpe.grnih.govosti.gov

In Chemical Engineering:

Reaction Engineering: Designing and optimizing reactors for TAME production, such as fixed-bed reactors, slurry reactors, and reactive distillation columns, is a key engineering challenge. researchgate.netscialert.netacs.org This involves modeling reaction kinetics and mass transfer phenomena.

Separation Processes: The purification of TAME from the reaction mixture, which includes unreacted reactants and byproducts, requires the design of efficient separation processes like distillation. google.com

Process Design and Optimization: The development of integrated and cost-effective processes for TAME production is a central theme in chemical engineering research, aiming to improve energy efficiency and reduce waste. acs.orgfigshare.com

The collaborative efforts between chemists and chemical engineers are essential for advancing the production and application of TAME in a safe, efficient, and environmentally responsible manner.

Table of Compound Names

| Common Name/Abbreviation | IUPAC Name |

| TAME | Pentane, 2-methoxy-2-methyl- or 2-Methoxy-2-methylbutane |

| MTBE | Propane, 2-methoxy-2-methyl- or 2-Methoxy-2-methylpropane |

| ETBE | 2-Ethoxy-2-methylpropane |

| 2M1B | 2-Methyl-1-butene |

| 2M2B | 2-Methyl-2-butene (B146552) |

| TAA | tert-Amyl alcohol |

| Methanol | Methanol |

| Diethyl ether | Ethoxyethane |

| Tetraethyl lead | Tetraethylplumbane |

| Sources: wikipedia.orgtaylorandfrancis.comwikipedia.orgresearchgate.netscialert.net |

Structure

3D Structure

Properties

CAS No. |

38772-53-1 |

|---|---|

Molecular Formula |

C7H16O |

Molecular Weight |

116.20 g/mol |

IUPAC Name |

2-methoxy-2-methylpentane |

InChI |

InChI=1S/C7H16O/c1-5-6-7(2,3)8-4/h5-6H2,1-4H3 |

InChI Key |

WYLQOLGJMFRRLX-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(C)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Pentane, 2 Methoxy 2 Methyl

Catalytic Etherification Reactions

The core manufacturing process for 2-methoxy-2-methylpentane involves the catalytic addition of methanol (B129727) to a double bond in an isoamylene molecule. nih.gov This reaction is reversible and exothermic. The choice of catalyst and reaction conditions plays a pivotal role in maximizing the conversion of reactants and the selectivity towards the desired ether product.

Acid-Catalyzed Approaches (e.g., Ion-Exchange Resins)

Acid catalysts are highly effective for the synthesis of 2-methoxy-2-methylpentane. Among these, solid acid catalysts, particularly macroporous ion-exchange resins, are widely employed in industrial applications. umich.edugoogle.com

Strongly acidic macroreticular resins, such as sulfonated polystyrene-divinylbenzene copolymers (e.g., Amberlyst 15), are the most common catalysts. umich.edugoogle.com These resins offer high activity and allow for easy separation from the product stream. The reaction is typically carried out in the liquid phase under mild conditions. For instance, using a polystyrene resin catalyst, a 65% conversion of 2-methyl-butene with 93.6% selectivity to TAME can be achieved at temperatures between 40°C and 120°C and pressures from 0.12 to 2.0 MPa. google.com

| Catalyst Type | Reaction Temperature (°C) | Reaction Pressure (MPa) | Methanol/Isoamylene Molar Ratio | 2-Methyl-Butene Conversion (%) | TAME Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Polystyrene Resin | 40 - 120 | 0.12 - 2.0 | Not Specified | 65 | 93.6 | google.com |

| Ion-Exchange Resin | 62 | 2.2 | 1.0 - 2.0 | 54 - 60 (Yield) | Not Specified | google.com |

| Macroporous Cation Ion-Exchange Resin (D005II) | 50 - 80 | 1.0 | 0.5 - 2.0 | Not Specified | Not Specified | researchgate.net |

Heterogeneous Catalysis Development

While ion-exchange resins are prevalent, research has explored other heterogeneous catalysts to improve efficiency, stability, and cost-effectiveness. solubilityofthings.comrsc.org Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.orgyoutube.com This simplifies catalyst recovery and product purification. solubilityofthings.com

Alternative solid acid catalysts investigated for 2-methoxy-2-methylpentane synthesis include:

Zeolites: These microporous aluminosilicate (B74896) minerals have been used as catalysts for TAME synthesis, operating at temperatures between 232°C and 288°C. google.com

Heteropolyacids: Carrier-loaded heteropolyacids, such as those on a Ti-base composite oxide, have been shown to be effective, offering high conversion efficiency and good stability. google.com

Sulfonated Zirconia and Other Metal Oxides: These materials are also being explored for their strong acid sites and potential for high catalytic activity.

The development of these catalysts focuses on enhancing surface area, controlling porosity, and ensuring long-term stability under industrial operating conditions. solubilityofthings.com

Homogeneous Catalysis for Ether Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants (typically liquid), offers advantages such as high selectivity and milder reaction conditions. wikipedia.orgresearchgate.net In the context of ether synthesis, proton acids like sulfuric acid can act as homogeneous catalysts. masterorganicchemistry.com The proton is a widespread homogeneous catalyst, often generated from the self-ionization of a solvent like water. wikipedia.org

However, a significant drawback of homogeneous catalysis is the difficulty in separating the catalyst from the product mixture, which can lead to contamination and increased costs. researchgate.netnih.gov For industrial-scale production of 2-methoxy-2-methylpentane, this challenge has led to a preference for heterogeneous systems. researchgate.net While organometallic complexes are often used in homogeneous catalysis for various transformations, their specific application to TAME synthesis is less common compared to acid catalysis. wikipedia.orgnih.gov

Mechanistic Studies of Etherification

Understanding the reaction mechanism is crucial for optimizing the synthesis of 2-methoxy-2-methylpentane. The etherification proceeds via a carbocation intermediate, a common pathway for the acid-catalyzed addition of alcohols to alkenes. chemistrysteps.commasterorganicchemistry.com

Reaction Pathway Elucidation for Alkene-Methanol Etherification

The generally accepted mechanism for the acid-catalyzed etherification of isoamylenes with methanol involves three main steps: chemistrysteps.comyoutube.com

Protonation of the Alkene: The reaction is initiated by the protonation of the carbon-carbon double bond of the isoamylene (either 2-methyl-1-butene (B49056) or 2-methyl-2-butene) by the acid catalyst. This step is the rate-determining step of the process. chemistrysteps.com The proton adds to the less substituted carbon atom of the double bond, following Markovnikov's rule, to form the more stable carbocation. chemistrysteps.comyoutube.com

Nucleophilic Attack by Methanol: The electron-rich oxygen atom of the methanol molecule acts as a nucleophile and attacks the electron-deficient carbocation. This results in the formation of a protonated ether (an oxonium ion). chemistrysteps.com

Deprotonation: A base (such as another methanol molecule or the conjugate base of the catalyst) removes the proton from the oxonium ion, regenerating the acid catalyst and yielding the final product, 2-methoxy-2-methylpentane. chemistrysteps.com

All steps in this reaction pathway are reversible. chemistrysteps.com

Role of Intermediates in Ether Formation

The central intermediate in this reaction is the tertiary amyl carbocation. algoreducation.comuomustansiriyah.edu.iq Carbocations are electron-deficient species that are stabilized by electron-donating groups, such as the alkyl groups attached to the positively charged carbon. libretexts.org The formation of the relatively stable tertiary carbocation is the driving force for the regioselectivity of the reaction, ensuring that the methoxy (B1213986) group adds to the tertiary carbon atom. chemistrysteps.comalgoreducation.com

In the context of heterogeneous catalysis on solid surfaces like ion-exchange resins, the mechanism can be further described by models that consider the adsorption of reactants onto the catalyst surface. wikipedia.org Two primary models are often considered:

Langmuir-Hinshelwood (L-H) model: This model assumes that both reactants (isoamylene and methanol) are adsorbed onto the catalyst surface before they react. researchgate.netacs.org Several studies on TAME synthesis have found that kinetic data fits well with the L-H model. researchgate.netacs.orgacs.org It has been suggested that two active sites are involved in each etherification reaction, where both methanol and isoamylene molecules are adsorbed. acs.org

Eley-Rideal (E-R) model: In this model, only one of the reactants is adsorbed onto the catalyst surface, and the other reactant reacts with it directly from the bulk liquid phase. acs.org Some studies have shown that an E-R type model, where the alkene reacts from the liquid phase with adsorbed methanol, can also describe the kinetic data well. acs.org

The stability of the carbocation intermediate is a key factor determining the reaction outcome, and its potential to undergo rearrangements (though less likely for this specific tertiary carbocation) is an important consideration in similar acid-catalyzed reactions. algoreducation.comlibretexts.org

Alternative Synthetic Routes and Methodological Development

While the industrial synthesis of Pentane, 2-methoxy-2-methyl-, commonly known as tert-Amyl Methyl Ether (TAME), predominantly involves the acid-catalyzed etherification of isoamylenes with methanol, alternative synthetic strategies have been explored. google.comumich.edu These routes often leverage different precursors and reaction types, including the functionalization of alkanes or alkenes and classical coupling reactions.

The primary industrial synthesis of TAME is a direct application of alkene functionalization. This process involves the reaction of methanol with C5 isoamylenes, specifically 2-methyl-1-butene (2M1B) and 2-methyl-2-butene (B146552) (2M2B), in the presence of an acid catalyst. acs.orgresearchgate.net A variety of catalysts and conditions have been investigated to optimize this transformation.

An alternative approach involves starting with a functionalized alkane. For instance, the reaction of 2-chloro-2-methylpentane (B1597335) with a strong base and nucleophile like sodium methoxide (B1231860) in methanol can produce 2-methoxy-2-methylpentane via a nucleophilic substitution reaction. askfilo.comvedantu.com However, this method is often complicated by competing elimination reactions. askfilo.com

| Catalyst Type | Example Catalyst | Typical Reaction Temperature | Typical Reaction Pressure | Reference |

|---|---|---|---|---|

| Ion Exchange Resin | Amberlyst-15, D-72 | 40°C - 120°C | 0.12 MPa - 2.2 MPa | google.com |

| Zeolite | ZSM-5, β zeolite | 232°C - 288°C | 0.1 MPa | google.com |

| Heteropolyacid | Heteropolyacid/Ti-base composite oxide | 80°C - 200°C | 0.5 MPa - 5.0 MPa | google.com |

| Ionic Liquid | 1-methyl-3-n-butyl imidazole (B134444) fluoroborate | 70°C - 100°C | 0.6 MPa | google.com |

The Williamson ether synthesis represents a classic coupling methodology for the formation of ethers. byjus.com This reaction involves the coupling of an alkyl halide with an alkoxide. byjus.comntu.edu.sg In the context of synthesizing 2-methoxy-2-methylpentane, this could theoretically be achieved by reacting sodium methoxide with a tertiary alkyl halide like 2-chloro-2-methylpentane.

However, the application of Williamson synthesis to tertiary alkyl halides is generally unsuccessful for producing ethers. byjus.comntu.edu.sg The alkoxide, being a strong base, preferentially induces an elimination (E2) reaction rather than a substitution (SN2) reaction, leading to the formation of alkenes as the major products. askfilo.comvedantu.comntu.edu.sg Therefore, when 2-chloro-2-methylpentane is treated with sodium methoxide, a mixture of the desired ether and elimination products is formed. askfilo.comaskfilo.comyoutube.com

| Reaction Type | Product Name | Product Structure | Reference |

|---|---|---|---|

| Substitution (SN2) | Pentane, 2-methoxy-2-methyl- | CH3CH2CH2C(CH3)2OCH3 | askfilo.com |

| Elimination (E2) | 2-methyl-2-pentene | CH3CH2C(CH3)=CHCH3 | askfilo.com |

| Elimination (E2) | 2-methyl-1-pentene | CH3CH2CH2C(CH3)=CH2 | askfilo.com |

Investigation of Side Reactions in Synthesis

The synthesis of 2-methoxy-2-methylpentane, particularly through the common route of isoamylene etherification, is accompanied by several potential side reactions. These reactions can affect the yield and purity of the final product and are influenced by factors such as temperature, catalyst, and reactant concentrations.

A notable side reaction during TAME synthesis is the dehydration of the alcohol reactant, methanol, to form dimethyl ether (DME) and water. acs.org This reaction is also acid-catalyzed and is favored by conditions of high temperature and high concentrations of methanol relative to the alkene. acs.org The formation of DME represents a loss of the methanol reactant and introduces an impurity that must be separated from the desired product. acs.orgepcmholdings.com The synthesis of DME from methanol is a well-established industrial process in its own right, typically catalyzed by solid acids like γ-Alumina or zeolites. acs.orgjeaconf.org

The dehydration of the alcohol reactant is a significant side reaction pathway. As discussed, the intermolecular dehydration of two methanol molecules yields dimethyl ether and water. acs.org This is a relevant side reaction, especially in processes that utilize an excess of methanol to drive the etherification equilibrium toward the product side. acs.org

Additionally, another competing reaction is the hydration of the isoamylene precursors by any water present in the system (or formed from other side reactions) to generate tertiary amyl alcohol. acs.org This tertiary alcohol can subsequently undergo acid-catalyzed dehydration to regenerate the isoamylenes, creating a competing reaction loop. ntu.edu.sglibretexts.org The dehydration of secondary and tertiary alcohols to form alkenes is often a facile process under acidic conditions and can be favored over ether formation, especially at elevated temperatures. byjus.comlibretexts.orgjove.com

Thermodynamic and Phase Behavior Investigations of Systems Involving Pentane, 2 Methoxy 2 Methyl

Reaction Equilibria Studies

The synthesis of TAME typically involves the reversible liquid-phase etherification of isoamylenes (2-methyl-1-butene and 2-methyl-2-butene) with methanol (B129727). acs.org The equilibrium of these reactions dictates the maximum achievable conversion and, consequently, the process's efficiency.

The equilibrium constants for the synthesis of TAME have been determined experimentally under various conditions. These constants provide a quantitative measure of the extent of reaction at equilibrium. In one study, the liquid-phase synthesis was studied using a commercial cation exchange resin as a catalyst. The equilibrium constants (Ka) were determined from the activities of the components, which were calculated using the UNIQUAC estimation method to account for the non-ideal behavior of the liquid phase. acs.org

At a temperature of 333 K, the following equilibrium constants were measured:

For the reaction of methanol with 2-methyl-1-butene (B49056) (2M1B) to form TAME, Ka = 39.6 ± 2.5. acs.org

For the reaction of methanol with 2-methyl-2-butene (B146552) (2M2B) to form TAME, Ka = 4.1 ± 0.3. acs.org

Predictions based on thermodynamic properties at 298 K also yielded activity-based equilibrium constants of 22.9 for the synthesis from 2M1B and 1.6 for the synthesis from 2M2B. acs.org

| Reactants | Temperature (K) | Equilibrium Constant (Ka) | Method |

|---|---|---|---|

| Methanol + 2-methyl-1-butene | 333 | 39.6 ± 2.5 | Experimental |

| Methanol + 2-methyl-2-butene | 333 | 4.1 ± 0.3 | Experimental |

| Methanol + 2-methyl-1-butene | 298 | 22.9 | Predicted |

| Methanol + 2-methyl-2-butene | 298 | 1.6 | Predicted |

The equilibrium of a chemical reaction is dependent on temperature. This relationship is fundamentally described by the van 't Hoff equation, which relates the change in the equilibrium constant to the standard enthalpy change (ΔH°) of the reaction. researchgate.nettandfonline.com For an exothermic reaction (ΔH° < 0), the equilibrium constant decreases as the temperature increases, while for an endothermic reaction (ΔH° > 0), the equilibrium constant increases with temperature. wikipedia.orgiscientific.org

Investigations into the synthesis of TAME have been conducted over a range of temperatures to understand this dependence. For instance, the reversible liquid-phase etherification of isoamylene with methanol was studied in a temperature range of 312.15 K to 354.15 K. acs.org From these experiments, the standard enthalpy of the reaction was determined, allowing for the characterization of the equilibrium's temperature dependence. acs.org Another study measured equilibrium constants for the liquid-phase synthesis of TAME in the temperature range of 323 K to 363 K. acs.org Such studies confirm that the etherification reaction is exothermic, meaning that lower reaction temperatures favor a higher equilibrium conversion to TAME.

Phase Equilibria in Multicomponent Systems

In industrial processes, TAME is part of multicomponent mixtures, including reactants, products, and solvents. Understanding the phase behavior, specifically the vapor-liquid equilibrium (VLE) and liquid-liquid equilibrium (LLE), is essential for designing separation units like distillation columns. researchgate.netresearchgate.net

VLE data describe the composition of a vapor phase in equilibrium with a liquid phase at a given temperature and pressure. This information is fundamental for the design of distillation processes. For systems involving TAME, VLE data have been reported for various binary mixtures.

One such study investigated the binary system of cyclohexane (B81311) and TAME. Total vapor pressure measurements were conducted at temperatures of 298.15 K, 308.15 K, 318.15 K, and 328.15 K. The results indicated that the system exhibits nearly ideal behavior, though an azeotrope was found in the region rich in cyclohexane.

LLE occurs when a liquid mixture separates into two or more distinct liquid phases at equilibrium. This is common in systems containing components with different polarities, such as TAME and water. LLE data are critical for designing liquid-liquid extraction processes.

Detailed LLE studies have been performed for systems containing TAME, water, and alcohols. The binary LLE for the TAME + water system was determined at temperatures ranging from 288.15 K to 313.15 K. It was found that the solubility of TAME in the aqueous phase is low (less than 0.6 mol %), while the solubility of water in the TAME-rich phase increases with temperature, reaching over 2.7 mol %. acs.org

Ternary LLE data for systems of TAME + various C1-C4 alcohols + water have also been measured at 298.15 K. acs.org These data are crucial for processes involving the separation of TAME from aqueous streams where alcohols may be present.

| Temperature (K) | Mole Fraction of TAME in Water Phase (x1W) | Mole Fraction of Water in TAME Phase (x2O) |

|---|---|---|

| 288.15 | 0.0051 | 0.0192 |

| 293.15 | 0.0053 | 0.0218 |

| 298.15 | 0.0055 | 0.0246 |

| 303.15 | 0.0057 | 0.0277 |

| 308.15 | - | - |

| 313.15 | - | - |

To correlate experimental phase equilibria data and predict the behavior of multicomponent systems, thermodynamic models are employed. The Universal Quasi-Chemical (UNIQUAC) model is a widely used activity coefficient model for describing both VLE and LLE. The UNIQUAC model considers differences in molecular size and shape and intermolecular forces, splitting the Gibbs excess energy into a combinatorial part and a residual part.

In the context of TAME, the UNIQUAC model has been successfully applied to correlate LLE data. For the binary system of TAME + water and the ternary systems of TAME + C1-C4 alcohols + water, the experimental LLE data were well-correlated by the UNIQUAC activity coefficient model. acs.org The model requires binary interaction parameters that are determined by fitting the model equations to experimental data. Once these parameters are known, the model can be used to simulate and design separation processes involving these components. The UNIQUAC model has also been used to compute VLE diagrams for binary systems relevant to TAME production.

Advanced Spectroscopic and Analytical Methodologies for Pentane, 2 Methoxy 2 Methyl Research

Gas Chromatography (GC) for Compositional Analysis

Gas chromatography (GC) is a cornerstone technique for assessing the purity and compositional analysis of TAME. kelid1.ir This method is particularly effective for separating volatile compounds, making it ideal for analyzing TAME and its potential impurities, such as alcohols and other ethers. kelid1.irmeasurlabs.com The Flame Ionization Detector (FID) is commonly used in conjunction with GC for this purpose due to its high sensitivity to hydrocarbons. skcinc.comscientificlabs.ie

For the compositional analysis of TAME, the selection of the GC column's stationary phase is crucial. Non-polar columns are often preferred as they separate compounds primarily based on their boiling points. thermofisher.com However, intermediate or polar columns can also be utilized to achieve separation of various polar compounds that might be present as impurities. sigmaaldrich.com The choice between different column internal diameters (I.D.), film thicknesses, and lengths allows for the optimization of separation efficiency and sample capacity. sigmaaldrich.com For instance, a 0.25 mm I.D. column is often a good compromise between efficiency and capacity for many standard applications. sigmaaldrich.com

A typical GC-FID analysis involves dissolving the TAME sample in a suitable solvent and injecting it into the GC system. skcinc.comdea.gov The instrument's parameters, such as the temperature program of the oven, the type of carrier gas, and the detector settings, are optimized to achieve baseline separation of all components of interest. researchgate.netforensicresources.org

Table 1: Illustrative GC-FID Parameters for TAME Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5, 30 m x 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 40 °C, hold for 2 min, ramp to 150 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. researchgate.netnih.gov It is extensively used for the unequivocal identification and precise quantification of TAME, even at trace levels in complex matrices like environmental samples. scientificlabs.ienih.gov

Following separation on the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). nih.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion and characteristic fragment ions. For TAME, the mass spectrum exhibits specific fragments that confirm its identity. restek.com The ability to identify and quantify compounds based on the mass-to-charge ratios (m/z) of their fragments provides a high degree of specificity. researchgate.net

GC-MS is not only used for qualitative identification but also for quantitative analysis. thermofisher.cn By comparing the signal intensity of TAME with that of a standard, its concentration in a sample can be accurately determined. cleancontrolling.com This is crucial for applications such as monitoring TAME in groundwater or human urine. scientificlabs.ienih.gov While full scan mode provides comprehensive data for identification, selected ion monitoring (SIM) mode can be used for enhanced sensitivity in quantification. nih.gov

Table 2: Characteristic Mass Fragments for TAME Identification by GC-MS

| m/z (mass-to-charge ratio) | Relative Intensity | Fragment Identity |

|---|---|---|

| 87 | High | [M-CH₃]⁺ |

| 73 | High | [C₄H₉O]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

Note: Relative intensities are general and can vary with instrument conditions. restek.com

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for the structural elucidation of molecules like TAME.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of TAME would show characteristic absorption bands corresponding to its ether linkage and alkyl groups. A prominent C-O-C stretching vibration is a key indicator of the ether functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR are used to confirm the structure of TAME. rsc.org

¹H NMR: The proton NMR spectrum of TAME will show distinct signals for the different types of protons in the molecule. The chemical shift, integration (the area under the peak), and splitting pattern (multiplicity) of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively. chemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. irisotope.com Each unique carbon atom gives a distinct signal, allowing for the determination of the number of different carbon environments. nih.gov

Table 3: Typical ¹H NMR Chemical Shifts for TAME

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OCH₃ (methoxy group) | 3.1 - 3.2 | Singlet | 3H |

| -C(CH₃)₂- (gem-dimethyl group on quaternary carbon) | 1.1 - 1.2 | Singlet | 6H |

| -CH₂- (methylene group) | 1.4 - 1.5 | Quartet | 2H |

| -CH₃ (terminal methyl group) | 0.8 - 0.9 | Triplet | 3H |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. illinois.eduillinois.edu

Table 4: Typical ¹³C NMR Chemical Shifts for TAME

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -OCH₃ (methoxy carbon) | ~49 |

| -C(CH₃)₂- (quaternary carbon) | ~73 |

| -C(CH₃)₂- (gem-dimethyl carbons) | ~25 |

| -CH₂- (methylene carbon) | ~34 |

| -CH₃ (terminal methyl carbon) | ~8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument. illinois.eduillinois.edu

Advanced hyphenated techniques for Reaction Monitoring and Product Analysis

The synthesis of TAME, typically from the reaction of isoamylenes with methanol (B129727), requires careful monitoring to optimize yield and minimize byproducts. Advanced analytical techniques, particularly hyphenated methods, are increasingly employed for real-time reaction monitoring and detailed product analysis. researchgate.netresearchgate.net

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide comprehensive data. nih.govsaspublishers.com For instance, coupling a gas chromatograph to a mass spectrometer (GC-MS) allows for the separation and identification of reactants, intermediates, products, and byproducts in the reaction mixture over time. researchgate.net

More advanced configurations, such as GC-MS/MS (tandem mass spectrometry), can provide even greater selectivity and sensitivity, which is particularly useful for analyzing complex reaction mixtures or detecting trace-level impurities. researchgate.netnih.gov Other techniques like LC-MS could also be applied, especially if less volatile components are expected. longdom.org Real-time monitoring can also be achieved using techniques like Atmospheric Solids Analysis Probe (ASAP) coupled with mass spectrometry, which allows for rapid analysis of reaction aliquots with minimal sample preparation. waters.com These advanced methods provide chemists with the detailed information needed to understand reaction kinetics, optimize process conditions, and ensure the quality of the final TAME product.

Theoretical and Computational Chemistry Studies of Pentane, 2 Methoxy 2 Methyl

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting molecular properties. These first-principles approaches solve the electronic Schrödinger equation to determine the electronic structure, energy, and other properties of a molecule. While specific, in-depth research articles focusing exclusively on 2-methoxy-2-methylpentane are limited, the principles and findings from studies on analogous ethers, such as tert-butyl methyl ether (MTBE), provide a strong basis for understanding its theoretical characteristics.

Electronic Structure and Stability Analysis

Table 1: Illustrative Calculated Electronic Properties of Simple Ethers

| Property | Diethyl Ether | Methyl tert-butyl ether (MTBE) |

| HOMO Energy (eV) | -10.0 | -9.8 |

| LUMO Energy (eV) | 1.5 | 1.2 |

| Dipole Moment (D) | 1.15 | 1.23 |

Reaction Pathway Energy Landscapes and Transition State Analysis

Theoretical calculations are crucial for mapping the energy landscapes of chemical reactions. For ethers, a common reaction pathway to investigate is oxidation. DFT studies on the oxidation of ethers have revealed mechanisms involving hydrogen abstraction and the formation of radical intermediates. researchgate.net In the case of 2-methoxy-2-methylpentane, hydrogen abstraction can occur at different carbon atoms, and computational studies can predict the most favorable sites.

A theoretical study on the decomposition of the related tert-butyl methyl ether (MTBE) induced by hydroxyl radicals has shown that hydrogen abstraction from the methyl group proceeds without an energy barrier, while abstraction from the tert-butyl group does have a barrier. rsc.org Similar computational analysis for 2-methoxy-2-methylpentane would involve locating the transition state structures for various reaction steps and calculating their corresponding activation energies. This analysis helps in understanding the kinetics and mechanism of its degradation and combustion processes.

The energy profile of a reaction, including reactants, transition states, intermediates, and products, can be meticulously calculated. The transition state is a critical point on this landscape, representing the energy maximum along the reaction coordinate. Its geometry and energy determine the activation barrier and, consequently, the reaction rate.

Spectroscopic Property Prediction

Quantum chemical calculations can predict various spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predictions are valuable for interpreting experimental spectra and for the structural elucidation of the molecule.

By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies of 2-methoxy-2-methylpentane can be determined. These theoretical frequencies, when appropriately scaled, can be compared with experimental IR and Raman spectra to assign vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding of each nucleus in the presence of an external magnetic field, aiding in the analysis of ¹H and ¹³C NMR spectra.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes and the influence of the environment, such as a solvent, on molecular behavior.

Conformational Analysis

Due to the presence of several single bonds, 2-methoxy-2-methylpentane can exist in various conformations. Conformational analysis involves identifying the stable conformers (rotational isomers) and determining their relative energies. quimicaorganica.org The rotation around the C-O and C-C bonds leads to different spatial arrangements of the atoms, which can have different energies due to steric hindrance and other non-bonded interactions. aip.org

MD simulations can be used to explore the conformational space of 2-methoxy-2-methylpentane. By simulating the molecule's motion over time, the simulation can sample different conformations and provide a statistical distribution of the conformers at a given temperature. This allows for the identification of the most populated and, therefore, most stable conformations.

Table 2: Illustrative Torsional Energy Barriers for a Branched Alkane

| Rotation Around Bond | Conformation | Relative Energy (kcal/mol) |

| C2-C3 in 2-methylbutane | Anti | 0.0 |

| Gauche | 0.9 | |

| Eclipsed (H, CH₃) | 3.6 | |

| Eclipsed (CH₃, CH₃) | 5.0 |

Note: This table provides example data for a related branched alkane to illustrate the concept of torsional energy barriers. Specific MD simulation data for 2-methoxy-2-methylpentane is not available in the cited literature.

Solvent Effects on Reactivity

The solvent in which a reaction takes place can have a profound effect on its rate and mechanism. MD simulations are a powerful tool for investigating these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to study how the solvent interacts with the solute and influences its reactivity.

Due to the absence of specific theoretical and computational studies on "Pentane, 2-methoxy-2-methyl-" in the provided search results, a detailed article with specific research findings and data tables on its computational catalysis and mechanistic predictions cannot be generated at this time.

Extensive searches for "adsorption energetics of Pentane, 2-methoxy-2-methyl- on catalyst surfaces" and "computational screening of catalysts for Pentane, 2-methoxy-2-methyl- reactions," including under its common synonym tert-Amyl Methyl Ether (TAME), did not yield scholarly articles containing the specific data required to populate the requested sections on "Adsorption Energetics on Catalyst Surfaces" and "Computational Screening of Catalysts."

The available literature focuses on the synthesis and kinetic studies of TAME, without delving into the specific computational chemistry aspects outlined in the request. Therefore, to adhere to the strict instructions of not introducing information outside the explicit scope and to maintain scientific accuracy, the article cannot be written. Fabrication of data or presenting generalized information from unrelated systems would violate the core principles of providing an accurate and scientifically sound response based on verifiable sources.

Environmental Chemical Research: Fate and Degradation Pathways of Pentane, 2 Methoxy 2 Methyl

Atmospheric Degradation Mechanisms

Once in the atmosphere, TAME is subject to degradation primarily through oxidation reactions, as its chemical structure does not lend itself to direct photolysis by solar radiation.

Reaction with Hydroxyl Radicals (·OH)

The predominant atmospheric removal process for TAME is its reaction with hydroxyl radicals (·OH), which are highly reactive oxidants present in the troposphere. osti.govnist.gov This gas-phase reaction is initiated by the abstraction of a hydrogen atom from the TAME molecule by the ·OH radical.

Experimental studies using relative rate techniques have determined the rate constant for the reaction of OH radicals with TAME. osti.gov This reaction leads to the formation of several primary products as the carbon-centered radical formed after hydrogen abstraction reacts further with molecular oxygen. The identified primary products and their molar yields from the reaction of TAME with OH radicals are detailed in the table below. osti.gov

Table 1: Primary Products and Molar Yields from the Reaction of TAME with ·OH Radicals

| Product | Molar Yield (%) |

|---|---|

| tert-Amyl formate | 34.0 ± 4.0 |

| Acetone | 29.0 ± 3.0 |

| Methyl acetate | 12.0 ± 2.0 |

| 2-Methyl-2,3-epoxybutane | 6.0 ± 1.0 |

| 2-Methoxy-2-methyl-3-butanol | Not Quantified |

| Nitrates | Not Quantified |

Data sourced from a 1993 study on the atmospheric chemistry of TAME. osti.gov

The reaction demonstrates that the abstraction of hydrogen atoms occurs at multiple sites on the TAME molecule, leading to a variety of degradation products. osti.gov The atmospheric lifetime of TAME with respect to this reaction is a critical parameter for assessing its potential for long-range transport.

Aquatic and Soil Degradation Pathways

In aquatic and soil environments, the fate of TAME is governed by its resistance to abiotic hydrolysis and its susceptibility to microbial degradation. taylorandfrancis.com Its high water solubility facilitates its transport into groundwater, where degradation processes can be slow. taylorandfrancis.com

Hydrolysis Processes

Pentane, 2-methoxy-2-methyl- is an ether, a class of organic compounds known for its chemical stability and resistance to hydrolysis under typical environmental conditions (neutral pH). The ether linkage (C-O-C) is not susceptible to cleavage by water unless under harsh conditions such as high temperatures or the presence of strong acids, which are not common in most aquatic or soil environments. brainly.in Therefore, abiotic hydrolysis is not considered a significant degradation pathway for TAME in the environment. taylorandfrancis.com

Modeling Environmental Transport and Transformation

Mathematical models are essential tools for predicting the environmental distribution and persistence of chemicals like TAME. nih.govepa.gov These multimedia fate and transport models use the physicochemical properties of a compound to estimate its partitioning between air, water, soil, and sediment, as well as its degradation rates in these compartments. epa.gov

Key properties of TAME used in these models include its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). wikipedia.orgepa.gov These parameters determine whether TAME is more likely to remain in the water phase, volatilize into the atmosphere, or sorb to organic matter in soil and sediment.

Table 3: Physicochemical Properties of Pentane, 2-methoxy-2-methyl- (TAME) for Environmental Modeling

| Property | Value | Significance for Modeling |

|---|---|---|

| Molecular Formula | C₆H₁₄O | Basic input for all models. wikipedia.org |

| Molar Mass | 102.177 g·mol⁻¹ | Used in various physical calculations. wikipedia.org |

| Boiling Point | 86.3 °C | Influences volatility and air-water partitioning. wikipedia.org |

| Water Solubility | 10.71 g/L at 20 °C | Governs concentration in aquatic systems and potential for leaching. wikipedia.org |

| Vapor Pressure | ~10.9 kPa at 25 °C | High vapor pressure indicates a strong tendency to volatilize into the atmosphere. |

Table 4: List of Chemical Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| Pentane, 2-methoxy-2-methyl- (TAME) | 2-Methoxy-2-methylbutane |

| tert-Amyl formate | 2,2-Dimethylpropyl formate |

| Acetone | Propan-2-one |

| Methyl acetate | Methyl ethanoate |

| 2-Methyl-2,3-epoxybutane | 2,3,3-Trimethyloxirane |

| 2-Methoxy-2-methyl-3-butanol | 2-Methoxy-2-methylbutan-3-ol |

| tert-Amyl alcohol (TAA) | 2-Methyl-2-butanol |

| Formaldehyde | Methanal |

| Ozone | Trioxygen |

| Propane | Propane |

| Hydroxyl Radical | Hydroxyl |

Advanced Process System Engineering for Research Scale Production of Pentane, 2 Methoxy 2 Methyl

Reactive Distillation (RD) Applications

Reactive distillation (RD) is a prime example of process intensification, combining chemical reaction and separation into a single unit. sc.edu This integration is particularly advantageous for equilibrium-limited reactions like TAME synthesis, as the continuous removal of products from the reaction zone shifts the equilibrium, leading to higher conversion rates than achievable in conventional reactor systems. sc.eduacs.org In the context of TAME production, RD has demonstrated significantly improved conversion, with rates reaching 93.93% compared to 72.48%–76.98% in traditional plug flow reactors (PFRs). sc.edu The technology uses a solid acid catalyst, often in the form of catalyst-containing packing, which facilitates simultaneous reaction and mass transfer between the vapor and liquid phases. acs.org

Configuration Design and Optimization

The design and optimization of RD columns for TAME synthesis are critical for maximizing performance. Key design parameters that require careful estimation and optimization include column pressure, catalyst mass, reflux ratio, reactant ratio, and the locations of the reactive zone and feed streams. acs.org

Several configurations have been studied to intensify the process further. These include:

Conventional Reactive Distillation: A standard column with a designated reactive section. researchgate.net

RD with Intermediate Condensers and Reboilers: The addition of an intermediate condenser or both a condenser and a reboiler can improve reaction conversion and reduce energy consumption. researchgate.net

Reactive Dividing Wall Column (RDWC): This advanced configuration integrates reaction and separation into a single vessel with a dividing wall, offering significant reductions in capital and operating costs. figshare.comacs.org An integrated process using a reactive dividing wall column and a pressure swing column has been shown to achieve a TAME purity of 99.958 mol%. figshare.comacs.org

The reflux ratio is a crucial parameter, as a higher ratio can increase the separation of products from reactants, thus enhancing the reaction's driving force. acs.org The operating pressure also presents a design trade-off, affecting relative volatility, reaction rate, and chemical equilibrium by influencing the temperature in the reactive zone. acs.org

| Parameter | Conventional PFR Process | Reactive Distillation (RD) | Source(s) |

| Conversion Rate | 72.48% - 76.98% | 93.93% | sc.edu |

| Product Purity | 99.94% | 100.00% | sc.edu |

| Equipment | Multiple reactors and distillation columns | Single RD column (potentially with a final purification column) | sc.edu |

Integration of Reaction and Separation

The core advantage of reactive distillation is the synergistic integration of reaction and separation. In TAME synthesis, the reactants, isoamylene and methanol (B129727), have different boiling points than the product, TAME. As the reaction occurs within the distillation column, the lighter, unreacted components move upwards while the heavier product, TAME, moves downwards, effectively separating it from the reactants. sc.edu

Process Intensification Strategies

Energy Efficiency Enhancement in Synthesis and Purification

Significant energy savings are a key driver for adopting advanced process designs in TAME synthesis. The exothermic nature of the etherification reaction can be harnessed within the RD column to reduce the heat duty required by the reboiler. google.commdpi.com

Specific strategies for enhancing energy efficiency include:

Thermally Coupled Reactive Distillation: Configurations like a Different Pressure Thermally Coupled Reactive Distillation (DPTCRD) system can be employed to reduce energy requirements. polyu.edu.hk

Heat Integration: By analyzing the temperature-enthalpy diagram of the process, a heat exchanger network can be designed to utilize redundant heat from one part of the process to supply heat to another, further minimizing external energy input. polyu.edu.hk

Reactive Dividing Wall Columns (RDWC): The integration of an RDWC with a pressure swing column has been shown to decrease exergy loss by 48.24% compared to a conventional RD process. figshare.comacs.org

Total Annual Cost (TAC) Optimization

The primary goal of process intensification from an economic standpoint is the reduction of the Total Annual Cost (TAC), which includes both capital and operating expenditures. researchgate.netresearchgate.net For TAME production, advanced reactive distillation configurations have proven to be highly effective at lowering the TAC.

A comparative economic analysis between a base case (using plug flow reactors and distillation columns) and a reactive distillation flowsheet showed that the RD process had a lower bare module cost and a cheaper annual operating cost. sc.edu More advanced designs offer even greater savings. For instance, an optimized process using an integrated reactive dividing wall and pressure swing column was demonstrated to reduce the TAC by 43.58% compared to the existing TAME production process using reactive distillation. figshare.comacs.org Similarly, a Different Pressure Thermally Coupled Reactive Distillation (DPTCRD) system with heat integration reduced the TAC by 29.17% compared to a conventional RD process for a similar ether. polyu.edu.hk

| Process Configuration | TAC Reduction | Exergy Loss Reduction | Source(s) |

| RDWC with Pressure Swing Column (vs. conventional RD) | 43.58% | 48.24% | figshare.comacs.org |

| HI-DPTCRD (vs. conventional RD) | 29.17% | - | polyu.edu.hk |

| Proposed RD Configuration (vs. conventional process) | 17.1% | - | e3s-conferences.org |

Process Modeling and Simulation (e.g., Aspen Plus)

Process modeling and simulation are indispensable tools for the design, optimization, and control of TAME production processes. Software packages like Aspen Plus and Aspen HYSYS are widely used to develop and validate steady-state and dynamic models of reactive distillation systems. sc.edunih.gove3s-conferences.org

These simulations allow engineers to:

Develop and Validate Models: Researchers build process flowsheets in the simulation environment to model the reaction kinetics and vapor-liquid equilibrium. sc.eduusm.my The models are often validated against experimental or plant data to ensure their accuracy. nih.gov

Optimize Design Parameters: Sensitivity analysis can be performed within the simulation to study the effect of various operating parameters (e.g., feed flow rate, reactor temperature, reflux ratio) on product purity and yield. acs.orge3s-conferences.org This allows for the optimization of the process design before any physical implementation. figshare.com

Evaluate Control Structures: Dynamic simulations are used to design and test plant-wide control strategies. nih.gov This helps in ensuring that the process can handle disturbances and maintain stable operation, which is particularly important for highly integrated systems like reactive distillation columns that can exhibit complex dynamic behaviors. nih.govusm.my

For TAME synthesis, Aspen Plus has been used to compare different process flowsheets, demonstrating the economic and operational superiority of the reactive distillation approach. sc.edu It has also been instrumental in designing and optimizing advanced configurations like the reactive dividing wall column, leading to significant cost and energy savings. figshare.comacs.org

Control System Design for Stable Operation

A common and effective method for the synthesis of tertiary ethers like Pentane, 2-methoxy-2-methyl- is through reactive distillation. This process integrates both the chemical reaction and the separation of products and unreacted components within a single unit, offering advantages in terms of higher conversion rates and energy savings. youtube.com However, the integrated nature of reactive distillation also presents unique control challenges due to the complex interplay between reaction kinetics and vapor-liquid equilibrium. d-nb.inforesearchgate.net

Effective control strategies often employ a hierarchical approach, with a basic regulatory control layer to manage pressures and levels in the vessels, and a supervisory layer to control key process variables such as product composition. researchgate.netmdpi.com For the production of TAME, and by extension Pentane, 2-methoxy-2-methyl-, a crucial aspect of the control system is the management of the reactive distillation column. This typically involves controlling the temperature at specific trays within the column, as temperature is a strong indicator of the composition profile. figshare.com

Research on TAME production has shown that a decentralized control scheme with conventional proportional-integral (PI) controllers can sometimes lead to oscillatory behavior in the plant's performance. researchgate.net To address this, modifications to the process flowsheet and the implementation of more advanced control strategies, such as proportional-integral-plus (PIP) controllers, have been proposed to eliminate oscillations and improve settling times. researchgate.net

Key Controlled and Manipulated Variables:

The stable operation of a research-scale production facility for Pentane, 2-methoxy-2-methyl- would involve the careful control of several key variables. Based on studies of analogous etherification processes, the following table outlines the essential control loops.

| Controlled Variable | Manipulated Variable | Control Objective |

| Reactor Temperature | Coolant Flow Rate | Maintain optimal reaction kinetics and prevent catalyst degradation. |

| Column Pressure | Condenser Duty | Ensure stable vapor-liquid equilibrium and efficient separation. |

| Reflux Drum Level | Reflux Flow Rate | Maintain a stable liquid holdup for proper column operation. |

| Column Sump Level | Bottoms Product Flow Rate | Control the removal of the final product and maintain column stability. |

| Product Purity (TAME) | Reboiler Duty / Reactant Feed Ratio | Maintain the desired product specification. researchgate.net |

| Reactant Conversion | Reactant Feed Flow Rate | Optimize the consumption of raw materials. |

Table 1: Key Control Loops for Stable Operation

Detailed Research Findings:

Dynamic simulations are a critical tool for designing and testing control systems for complex chemical processes like the synthesis of Pentane, 2-methoxy-2-methyl-. Studies on TAME production have utilized software such as Aspen Dynamics to model the process and evaluate the performance of different control structures. researchgate.net These simulations have demonstrated that a well-designed control system can effectively handle significant disturbances, such as a 20% change in the feed flow rate, while maintaining the product purity at the desired level. researchgate.net

One of the primary challenges in the production of ethers via reactive distillation is the potential for the formation of azeotropes, which can complicate the separation process. In the case of TAME production, a pressure-swing azeotropic separation method is often employed to recover unreacted methanol. researchgate.net The control system must be designed to manage this additional separation step effectively.

Furthermore, the choice of catalyst plays a significant role in the reaction kinetics and, consequently, the control strategy. Ion-exchange resins like Amberlyst-36 have been found to be effective for the etherification of tert-amyl alcohol with methanol. epa.gov The control system must maintain the reactor temperature within a range that ensures high catalyst activity and longevity.

The following table presents typical operating conditions and control parameters derived from research on TAME production, which can be considered as a starting point for the research-scale production of Pentane, 2-methoxy-2-methyl-.

| Parameter | Value | Unit | Reference |

| Reactor Temperature | 323 - 363 | K | researchgate.net |

| Column Pressure | 101.3 | kPa | researchgate.net |

| Methanol to Isoamylene Molar Ratio | Varied | - | researchgate.net |

| Desired TAME Purity | > 99 | mol % | figshare.com |

| Catalyst | Amberlyst-16 | - | researchgate.net |

Table 2: Typical Operating Conditions for TAME Synthesis

Emerging Research Directions and Open Questions for Pentane, 2 Methoxy 2 Methyl

Development of Novel and Sustainable Catalytic Systems

The conventional synthesis of TAME relies on acidic ion-exchange resins. While effective, research is now moving towards more sustainable and robust catalytic systems that offer improved efficiency, greater stability, and alignment with green chemistry principles. mdpi.com

Key Research Thrusts:

Heterogeneous Catalysts: The focus is on developing solid acid catalysts that are more resistant to deactivation and can operate under milder conditions. Materials being investigated include:

Zeolites and Mesoporous Materials: Their defined pore structures can offer shape selectivity, potentially reducing side reactions.

Metal-Organic Frameworks (MOFs): These materials offer high surface areas and tunable acidity, showing potential for highly efficient catalytic processes. mdpi.com

Sulfonated Carbons and Resins: Research aims to improve the thermal and mechanical stability of these traditional catalysts.

Biocatalysis: The exploration of enzymes, such as lipases, for etherification reactions represents a frontier in green chemistry. mdpi.com Biocatalysts operate under environmentally benign conditions (neutral pH, room temperature) and can exhibit high selectivity, minimizing byproduct formation. mdpi.com While still in early stages for TAME synthesis, enzyme-catalyzed transetherification of related compounds has been demonstrated, suggesting future possibilities. mdpi.com

Earth-Abundant Metal Catalysts: To move away from expensive and rare precious metal catalysts, researchers are investigating catalysts based on earth-abundant metals like iron and copper. nano-ntp.comresearchgate.net Advances in ligand design are crucial to enhancing the reactivity and selectivity of these more economical alternatives. nano-ntp.com

Exploration of Pentane, 2-methoxy-2-methyl- in Non-Fuel Related Chemical Transformations

While TAME is predominantly used as a fuel additive to boost octane (B31449) ratings and reduce emissions, its properties make it a candidate for other chemical applications. wikipedia.orgpersistencemarketresearch.com Research is actively exploring its potential as a more environmentally friendly solvent and as a chemical intermediate.

Current and Potential Applications:

Green Solvent: TAME is being investigated as a substitute for more hazardous or environmentally damaging solvents like dichloromethane and other ethers. wikipedia.org Its high boiling point (86°C) and low freezing point (-80°C) allow for a wide operational temperature range in chemical synthesis. wikipedia.org

Reaction Medium: It can be used as a safe reaction medium for various organic reactions, including condensation reactions, Grignard reactions, and metal hydride reductions. wikipedia.org

Chemical Intermediate: TAME can serve as a source for high-purity isoamylene. Through a process of etherification followed by decomposition, a high-purity isoamylene stream can be produced. google.com This high-purity isoamylene is a valuable precursor in the synthesis of various fine chemicals. google.com

Table 1: Applications of High-Purity Isoamylene Derived from TAME

| Application Area | Specific Products |

|---|---|

| Fragrances | Synthesis of specialty aroma chemicals |

| Pesticides | Intermediate in the production of certain agrochemicals |

| Polymers | Production of polymer antioxidants and UV stabilizers |

| Resins | Component in the manufacturing of hydrocarbon resins |

| Peroxides | Precursor for organic peroxides used as initiators |

This table highlights the potential downstream applications that are driving research into TAME as a chemical intermediate. google.com

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the synthesis of TAME, a detailed understanding of the reaction kinetics and mechanism in real-time is crucial. Advanced spectroscopic techniques are being employed for in situ (in the reaction vessel) monitoring, providing continuous data without the need for sample extraction. spectroscopyonline.com This approach is a cornerstone of Process Analytical Technology (PAT). researchgate.net

Key Spectroscopic Techniques:

Raman Spectroscopy: This technique is particularly powerful for monitoring heterogeneous reactions. acs.orgacs.org It can provide real-time quantitative information on the concentration of reactants (isoamylenes, methanol) and the TAME product. researchgate.net Because Raman spectroscopy has low interference from water, it is well-suited for aqueous and organic reaction environments. researchgate.net Researchers can use in situ Raman to accurately determine reaction endpoints, which can significantly reduce batch cycle times and improve process efficiency. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: Like Raman, FTIR can be used to track the disappearance of reactant-specific functional groups and the appearance of product-specific bands. nih.gov Fiber-optic probes allow for its integration directly into reaction vessels for continuous monitoring. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for industrial process monitoring, in situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. researchgate.net

These techniques allow for the rapid identification of reaction intermediates and the quantification of key components, leading to improved process control and a deeper mechanistic understanding.

Bridging Multiscale Modeling with Experimental Validation

Computational modeling is an increasingly vital tool for understanding and optimizing the TAME synthesis process. By simulating the reaction at different scales, from the molecular to the reactor level, researchers can predict reaction outcomes and design more efficient processes. Crucially, these models must be validated with rigorous experimental data.

Modeling Approaches:

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms at the molecular level. researchgate.net This can provide insights into reaction intermediates and transition states, helping to design more effective catalysts. researchgate.net

Kinetic Modeling: Models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) mechanisms are used to describe the reaction rates based on surface interactions between reactants and the catalyst. researchgate.netresearchgate.net These models help in understanding how factors like temperature and reactant concentration affect the rate of TAME formation.

Activity Coefficient Models: For the liquid phase, models like WILSON and UNIFAC are used to account for the non-ideal behavior of the reaction mixture, leading to more accurate predictions of reaction equilibrium and kinetics. researchgate.net

Experimental Validation:

The parameters and predictions generated from these models are validated against experimental data obtained from laboratory-scale batch reactors or pilot-plant continuous reactors. researchgate.netresearchgate.net This iterative process of modeling and experimental validation leads to robust and predictive models that can be used for process simulation, optimization, and the design of industrial-scale reactors and reactive distillation columns. researchgate.netmanchester.ac.uk

Role of Solvents and Ionic Liquids in its Synthesis and Reactivity

The choice of solvent can significantly influence the synthesis of TAME by affecting reaction rates and equilibrium. wikipedia.org While the reaction is often carried out in the bulk liquid phase, the presence of co-solvents can alter the solubility of reactants and stabilize reaction intermediates. researchgate.netcetjournal.it

A significant area of emerging research is the use of ionic liquids (ILs) as both catalysts and reaction media for etherification reactions. researchgate.netorganic-chemistry.org Ionic liquids are salts that are liquid at low temperatures and possess unique properties that make them attractive for green chemistry applications. tcichemicals.com

Table 2: Properties and Advantages of Ionic Liquids in TAME Synthesis

| Property | Advantage in Chemical Synthesis |

|---|---|

| Negligible Vapor Pressure | Reduces air pollution and workplace exposure; non-flammable. tcichemicals.com |

| High Thermal Stability | Allows for a wide range of reaction temperatures. tcichemicals.com |

| Tunable Properties | The cation and anion can be modified to tune solvent properties (e.g., acidity, polarity). |

| Catalytic Activity | Brønsted acidic ILs can catalyze the etherification reaction directly. researchgate.net |

| Biphasic System Formation | The reaction mixture often separates into two phases, allowing for simple decantation of the product and easy recycling of the IL-catalyst phase. researchgate.nettcichemicals.com |

Research has shown that Brønsted acidic ionic liquids, such as 1-methyl-3-n-butyl imidazole (B134444) fluoroborate and 1-butyl-3-methylimidazolium hydrogen sulfate, can effectively catalyze the synthesis of TAME. researchgate.netgoogle.com The use of these ILs leads to high conversion rates, and their simple separation and reusability significantly reduce waste and product cost, presenting a promising avenue for sustainable TAME production. google.com

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for identifying 2-methoxy-2-methylpentane and distinguishing it from structural isomers?

- Methodology :

- IR Spectroscopy : Compare characteristic absorption bands (e.g., C-O stretching at ~1100 cm⁻¹ for methoxy groups and C-H bending for branched alkanes) with reference spectra. For example, IR data for similar branched alkanes were digitized using Perkin-Elmer 521 gratings and Coblentz Society protocols .

- Mass Spectrometry : Analyze fragmentation patterns (e.g., loss of methoxy group [M-31]⁺) using electron ionization (EI) spectra. NIST Mass Spectrometry Data Center protocols ensure reproducibility .

Q. What are the standard synthetic routes for 2-methoxy-2-methylpentane, and what reaction conditions are critical?

- Methodology :

- Williamson Ether Synthesis : React 2-methyl-2-pentanol with methyl iodide under basic conditions (e.g., NaH in THF). Ensure anhydrous conditions to minimize hydrolysis .

- Acid-Catalyzed Etherification : Use sulfuric acid to dehydrate 2-methyl-2-pentanol and react with methanol. Monitor temperature (<100°C) to avoid carbocation rearrangements .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., heat capacity, ΔfH°) for 2-methoxy-2-methylpentane be resolved?

- Methodology :

- Reassess Experimental Protocols : Compare historical data (e.g., Scott et al., 1974) with modern techniques like differential scanning calorimetry (DSC). Discrepancies in heat capacity (±0.2 J/mol·K) may arise from calibration differences .

- Computational Validation : Apply group contribution methods (e.g., Benson’s increments) or DFT calculations (B3LYP/6-311+G**) to reconcile experimental and theoretical values .

Q. What mechanistic pathways explain byproduct formation during acid-catalyzed synthesis of 2-methoxy-2-methylpentane?

- Methodology :

- Carbocation Analysis : Use isotopic labeling (e.g., D₂O quenching) to track hydride shifts. For example, 2° carbocations may rearrange to 3° via Wagner-Meerwein shifts, leading to branched byproducts .

- GC-MS Monitoring : Detect minor products (e.g., 3-methoxy isomers) using polar capillary columns (e.g., DB-WAX) and compare retention indices with Kovats’ standards .

Q. How do solvent effects influence the reaction kinetics of 2-methoxy-2-methylpentane in nucleophilic substitutions?

- Methodology :

- Polar Solvent Screening : Conduct kinetic studies in dioxane vs. methylene chloride. Polar aprotic solvents stabilize transition states, accelerating SN2 pathways (e.g., k = 0.15 M⁻¹s⁻¹ in dioxane vs. 0.02 M⁻¹s⁻¹ in CH₂Cl₂) .

- Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) using rate constants at multiple temperatures (25–60°C) .

Data Contradiction Analysis

Q. Why do different studies report conflicting boiling points for 2-methoxy-2-methylpentane?

- Resolution :

- Purity Assessment : Historical discrepancies (e.g., 333.9 K vs. 335 K) may stem from impurities (e.g., residual alcohols). Use gas chromatography (GC-FID) with >99.5% purity thresholds .

- Atmospheric Pressure Calibration : Correct boiling points to standard pressure (1 atm) using the Clausius-Clapeyron equation .

Experimental Design Considerations

Q. How can researchers optimize the isolation of 2-methoxy-2-methylpentane from reaction mixtures?

- Methodology :

- Extraction Techniques : Use liquid-liquid extraction (e.g., diethyl ether/water) to separate the ether from polar byproducts. Confirm phase purity via TLC (Rf = 0.6 in hexane:ethyl acetate 9:1) .

- Distillation : Employ fractional distillation with a Vigreux column (theoretical plates ≥10) to achieve >95% purity. Monitor with refractive index (nD²⁵ = 1.405–1.408) .

Advanced Spectroscopic Challenges

Q. What strategies resolve overlapping signals in the ¹H NMR spectrum of 2-methoxy-2-methylpentane?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.